molecular formula C72H86ClN9O28 B1147159 Decaplanin CAS No. 128441-18-9

Decaplanin

Cat. No. B1147159
M. Wt: 1560.96
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Decaplanin is a natural product found in Amycolatopsis orientalis, Amycolatopsis decaplanina, and Amycolatopsis regifaucium with data available.

Scientific Research Applications

Antimicrobial Activity

Decaplanin has been studied for its in vitro antimicrobial activity. Sánchez, Wenzel, and Jones (1992) tested decaplanin against various gram-positive bloodstream isolates and vancomycin-resistant strains, finding it effective against most gram-positive strains, including Enterococcus faecalis, E. faecium, Staphylococcus aureus, streptococci, bacilli, corynebacteria, and listeria, although some resistance was noted in certain Enterococcus species and coagulase-negative staphylococci (Sánchez, Wenzel, & Jones, 1992). Neu, Chin, and Niu (1992) also compared the activity of decaplanin to vancomycin, teicoplanin, and daptomycin, finding decaplanin to be less active against Staphylococcus aureus and Staphylococcus epidermidis, but similarly effective as vancomycin against Streptococcus pyogenes, S. agalactiae, and group C and G streptococci (Neu, Chin, & Niu, 1992).

Unusual Morphology in Amycolatopsis

Wink et al. (2004) explored the production of decaplanin by the strain DSM 44594T, a member of the genus Amycolatopsis. This strain is notable for being the first in its genus reported to form pseudosporangia, a feature typically associated with Kibdelosporangium. The study contributes to the understanding of the morphological and physiological diversity within Amycolatopsis (Wink et al., 2004).

Crystal Structure Analysis

Lehmann et al. (2003) provided an in-depth analysis of the crystal structures of decaplanin. They investigated four crystal forms of decaplanin, exploring their molecular interactions and polymorphy. This research is significant in understanding the physical and chemical properties of decaplanin, which can influence its stability and effectiveness as an antibiotic (Lehmann et al., 2003).

properties

IUPAC Name

2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-15-chloro-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H86ClN9O28/c1-25(2)15-37(76-6)63(95)81-51-54(89)30-10-14-41(36(73)17-30)106-43-19-31-18-42(60(43)109-71-61(57(92)55(90)44(24-83)107-71)110-70-58(93)56(91)53(88)26(3)104-70)105-33-11-7-28(8-12-33)59(108-46-23-72(5,75)62(94)27(4)103-46)52-68(100)80-50(69(101)102)35-20-32(84)21-40(86)47(35)34-16-29(9-13-39(34)85)48(65(97)82-52)79-66(98)49(31)78-64(96)38(22-45(74)87)77-67(51)99/h7-14,16-21,25-27,37-38,44,46,48-59,61-62,70-71,76,83-86,88-94H,15,22-24,75H2,1-6H3,(H2,74,87)(H,77,99)(H,78,96)(H,79,98)(H,80,100)(H,81,95)(H,82,97)(H,101,102)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSZMXQSCZCGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H86ClN9O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1560.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decaplanin

CAS RN

126985-51-1, 128441-18-9
Record name MM 47761
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decaplanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128441189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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